4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid
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Overview
Description
4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in dyeing processes and has significant importance in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid typically involves the diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. The process begins with the diazotization of 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 1-methyl-1H-pyrrole under alkaline conditions to form the desired azo compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonic acid group (-SO3H) can participate in electrophilic aromatic substitution reactions, such as sulfonation and nitration.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Sulfur trioxide and fuming sulfuric acid for sulfonation; nitric acid and sulfuric acid for nitration.
Reduction: Sodium dithionite or hydrogen in the presence of a catalyst for reduction of the azo group.
Oxidation: Potassium permanganate or other strong oxidizing agents for oxidation reactions.
Major Products:
Sulfonation: Formation of sulfonated derivatives.
Reduction: Formation of corresponding amines.
Oxidation: Formation of sulfonic acid derivatives.
Scientific Research Applications
4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and other biomolecules. The sulfonic acid group (-SO3H) enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .
Comparison with Similar Compounds
3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonic acid: Another azo dye with similar structural features but different substituents.
4-[(E)-(4-amino-2-hydroxyphenyl)diazenyl]benzene-1-sulfonic acid: A monoazo dye with different functional groups.
Uniqueness: 4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid is unique due to its specific combination of the pyrrole ring and sulfonic acid group, which imparts distinct chemical and physical properties. This combination allows for specific interactions in both chemical and biological systems, making it a versatile compound for various applications .
Properties
CAS No. |
65365-62-0 |
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Molecular Formula |
C11H11N3O3S |
Molecular Weight |
265.29 g/mol |
IUPAC Name |
4-[(1-methylpyrrol-2-yl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C11H11N3O3S/c1-14-8-2-3-11(14)13-12-9-4-6-10(7-5-9)18(15,16)17/h2-8H,1H3,(H,15,16,17) |
InChI Key |
MSHJUHBADWWHNT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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